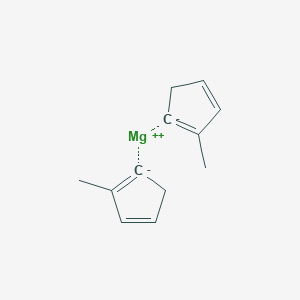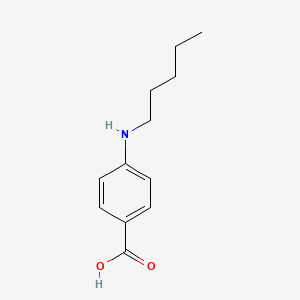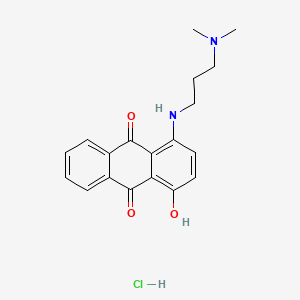
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride typically involves the introduction of the dimethylamino group and the hydroxy group onto the anthraquinone backbone. One common method is the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process involves reacting 1-nitroanthraquinone with ammonia in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) under optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale continuous-flow ammonolysis, which allows for efficient and controllable synthesis. The process parameters, such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone, are carefully optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone backbone, enhancing their chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride involves its interaction with molecular targets and pathways within cells. The compound can inhibit essential cellular proteins, such as kinases and topoisomerases, which are involved in cell proliferation and survival. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Similar in structure but with different alkyl groups attached, leading to variations in biological activity.
1,5-Diaminoanthraquinone:
2,6-Diaminoanthraquinone: Another derivative with amino groups at different positions, affecting its chemical properties and applications.
Uniqueness
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
75199-24-5 |
|---|---|
Molekularformel |
C19H21ClN2O3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24;/h3-4,6-9,20,22H,5,10-11H2,1-2H3;1H |
InChI-Schlüssel |
YYSAALNKUGULSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
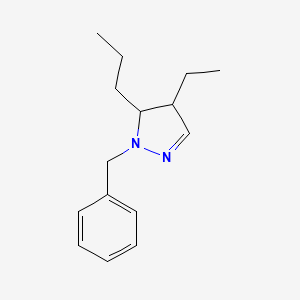
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
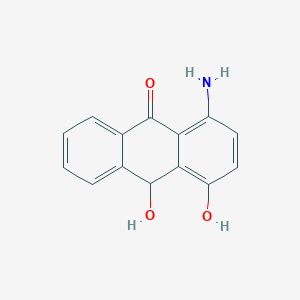
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
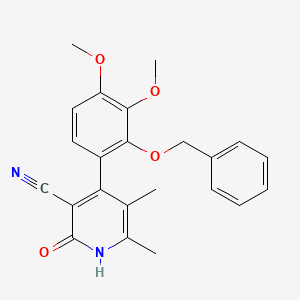
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

